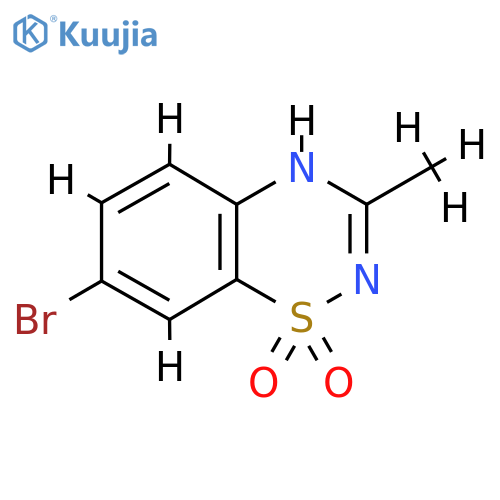

Cas no 13460-15-6 (7-bromo-3-methyl-4H-1,2,4-benzothiadiazine-1,1-dione)

13460-15-6 structure

商品名:7-bromo-3-methyl-4H-1,2,4-benzothiadiazine-1,1-dione

CAS番号:13460-15-6

MF:C8H7BrN2O2S

メガワット:275.122379541397

CID:5573716

7-bromo-3-methyl-4H-1,2,4-benzothiadiazine-1,1-dione 化学的及び物理的性質

名前と識別子

-

- 7-Bromo-3-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

- 7-bromo-3-methyl-4H-1,2,4-benzothiadiazine-1,1-dione

-

- インチ: 1S/C8H7BrN2O2S/c1-5-10-7-3-2-6(9)4-8(7)14(12,13)11-5/h2-4H,1H3,(H,10,11)

- InChIKey: BWHVDVMKHHHBDU-UHFFFAOYSA-N

- ほほえんだ: BrC1C([H])=C([H])C2=C(C=1[H])S(N=C(C([H])([H])[H])N2[H])(=O)=O

じっけんとくせい

- 色と性状: Not available

- 密度みつど: Not available

- ゆうかいてん: Not available

- ふってん: Not available

- フラッシュポイント: Not available

- じょうきあつ: Not available

7-bromo-3-methyl-4H-1,2,4-benzothiadiazine-1,1-dione セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

7-bromo-3-methyl-4H-1,2,4-benzothiadiazine-1,1-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-52031-0.5g |

7-bromo-3-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione |

13460-15-6 | 95% | 0.5g |

$679.0 | 2023-02-10 | |

| Enamine | EN300-52031-0.25g |

7-bromo-3-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione |

13460-15-6 | 95% | 0.25g |

$431.0 | 2023-02-10 | |

| Aaron | AR019X6U-1g |

7-bromo-3-methyl-4H-1,2,4-benzothiadiazine-1,1-dione |

13460-15-6 | 95% | 1g |

$1223.00 | 2023-12-16 | |

| 1PlusChem | 1P019WYI-2.5g |

7-bromo-3-methyl-4H-1,2,4-benzothiadiazine-1,1-dione |

13460-15-6 | 95% | 2.5g |

$2172.00 | 2023-12-22 | |

| Aaron | AR019X6U-250mg |

7-bromo-3-methyl-4H-1,2,4-benzothiadiazine-1,1-dione |

13460-15-6 | 95% | 250mg |

$618.00 | 2023-12-16 | |

| TRC | B813593-25mg |

7-bromo-3-methyl-4H-1,2,4-benzothiadiazine-1,1-dione |

13460-15-6 | 25mg |

$ 70.00 | 2022-06-06 | ||

| Enamine | EN300-52031-0.05g |

7-bromo-3-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione |

13460-15-6 | 95% | 0.05g |

$202.0 | 2023-02-10 | |

| Enamine | EN300-52031-0.1g |

7-bromo-3-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione |

13460-15-6 | 95% | 0.1g |

$301.0 | 2023-02-10 | |

| 1PlusChem | 1P019WYI-10g |

7-bromo-3-methyl-4H-1,2,4-benzothiadiazine-1,1-dione |

13460-15-6 | 95% | 10g |

$4692.00 | 2023-12-22 | |

| 1PlusChem | 1P019WYI-250mg |

7-bromo-3-methyl-4H-1,2,4-benzothiadiazine-1,1-dione |

13460-15-6 | 95% | 250mg |

$595.00 | 2023-12-22 |

7-bromo-3-methyl-4H-1,2,4-benzothiadiazine-1,1-dione 関連文献

-

1. Water

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

13460-15-6 (7-bromo-3-methyl-4H-1,2,4-benzothiadiazine-1,1-dione) 関連製品

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量